3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
Chemical Formula: C₆H₅BrF₂N₂O₂ Molecular Weight: 255.05 g/mol CAS Registry Number: Not explicitly provided in evidence, but analogs suggest patterns (e.g., 1334203-64-3 for similar structures). Structural Features:
- Pyrazole core substituted with bromine at position 3.
- A 2,2-difluoroethyl group at position 1.
- Carboxylic acid functional group at position 4.
This compound is part of a broader class of pyrazole-carboxylic acid derivatives, which are extensively studied for their biological activities (e.g., antimicrobial, antitumor) and applications in agrochemicals .
Properties
Molecular Formula |
C6H5BrF2N2O2 |
|---|---|
Molecular Weight |
255.02 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-5-3(6(12)13)1-11(10-5)2-4(8)9/h1,4H,2H2,(H,12,13) |
InChI Key |
XFIBCUUUDBATGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of difluoroethyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid.
Oxidation: Formation of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid oxides.
Reduction: Formation of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol.
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural and physical properties of the target compound with its analogs:
Key Comparative Insights
Electronic and Steric Effects
- Bromine vs.
- Difluoroethyl vs. Methyl : The 2,2-difluoroethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to methyl-substituted analogs, impacting membrane permeability .
Functional Group Positioning
- Carboxylic Acid at C4 : A common feature in bioactive pyrazoles, this group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Bromine at C3 : Unlike bromine at C4 (as in CAS 128537-48-4), C3 substitution may direct electrophilic reactions to the C5 position due to electronic effects .
Biological Activity
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Molecular Formula : C6H5BrF2N2O2
Molecular Weight : 255.02 g/mol
IUPAC Name : 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
The compound features a pyrazole ring structure characterized by the presence of bromine and difluoroethyl substituents, which contribute to its unique reactivity and biological properties. The presence of these functional groups enhances its potential for interaction with biological targets.
Biological Activities
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Studies have reported promising antimicrobial activity against various bacterial strains and fungi. For example, certain pyrazole derivatives were effective against Bacillus subtilis and E. coli at concentrations comparable to standard antibiotics .
- Anticancer Potential : The structural features of pyrazoles suggest a role in cancer therapy. Initial findings indicate that 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid may interact with enzymes involved in cancer pathways, warranting further investigation into its anticancer effects.
The mechanism of action for 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid involves interactions with specific molecular targets such as enzymes or receptors. The difluoroethyl group enhances binding affinity, while the bromine atom may facilitate halogen bonding, stabilizing interactions with target proteins. This modulation can lead to various biological effects depending on the target involved.
Synthesis
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
- Starting Material : The reaction begins with 3-bromo-1H-pyrazole.
- Reagents : 2,2-Difluoroethylamine is introduced under basic conditions.
- Solvent and Conditions : Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate as a base.
- Purification : The product is purified through recrystallization or chromatography.
This synthetic route allows for the efficient production of the compound while maintaining high purity levels.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. | Novel pyrazole derivatives | Anti-inflammatory | Up to 78% inhibition of edema in rat models |
| Burguete et al. | Pyrazole derivatives | Antimicrobial | Effective against Mycobacterium tuberculosis at low concentrations |
| Bandgar et al. | Thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against both MAO-A and MAO-B isoforms |
These studies illustrate the potential of pyrazole-containing compounds in therapeutic applications across various medical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
